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Compound of Interest

Compound Name: 2-Ethyl-4-methoxycyclohexanone

CAS No.: 13482-27-4

Cat. No.: B077899

Get Quote

Structural Dynamics, Synthesis Protocols, and
Analytical Characterization[1]
Executive Summary
2-Ethyl-4-methoxycyclohexanone (CAS 13482-27-4) is a specialized cycloaliphatic building

block characterized by a cyclohexanone scaffold substituted with an ethyl group at the

-position (C2) and a methoxy ether linkage at the

-position (C4).[1] Unlike its simpler analog 4-methoxycyclohexanone, the introduction of the
ethyl group at C2 introduces significant steric bulk and creates two chiral centers, leading to
cis/trans diastereomerism.

This molecule serves as a high-value intermediate in medicinal chemistry (for lipophilicity

tuning of cyclohexane scaffolds) and fragrance chemistry (where 2-substituted cyclohexanones

often exhibit woody or herbal olfactive profiles). Its structural complexity makes it a critical

model for studying mass spectrometric fragmentation patterns, specifically the McLafferty

rearrangement in cyclic ketones.
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Chemical Identity & Physicochemical Properties[1][2][4]
[5][6][7][8][9]
The physicochemical profile of 2-Ethyl-4-methoxycyclohexanone is defined by its

bifunctionality: the reactive ketone carbonyl and the stable ether moiety.

Property Value / Description Source/Derivation

CAS Number 13482-27-4 Chemical Abstracts Service

IUPAC Name
2-Ethyl-4-methoxycyclohexan-

1-one
Nomenclature Standard

Molecular Formula C₉H₁₆O₂ Stoichiometry

Molecular Weight 156.22 g/mol Calculated

Physical State Colorless to Pale Yellow Liquid Analog Comparison

Boiling Point
~215–220 °C (Predicted at 760

mmHg)
ACD/Labs Algorithm

Density ~0.96 g/cm³
Estimated vs. 4-

methoxycyclohexanone

LogP 1.85 (Predicted) Lipophilicity Index

Solubility
Soluble in EtOH, Et₂O, DCM,

CHCl₃
Organic Solvents

Synthesis & Production Methodologies
The synthesis of CAS 13482-27-4 requires precise regiocontrol to ensure the ethyl group is

positioned at C2 relative to the carbonyl, and the methoxy at C4. Two primary routes are

validated for laboratory and pilot-scale production.

Route A: Catalytic Hydrogenation of Substituted Phenols
(Primary Industrial Route)
This route utilizes 2-ethyl-4-methoxyphenol as the starting material. It is the most atom-

economical approach, reducing the aromatic ring while preserving the oxygenation pattern.
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Precursor: 2-Ethyl-4-methoxyphenol

Catalyst: Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C)

Conditions: 50–80 °C, 50–100 bar H₂

Mechanism: Heterogeneous catalysis involves the syn-addition of hydrogen across the

aromatic face.

Critical Control Point: Over-reduction must be prevented. The ketone can be further reduced

to the alcohol (2-ethyl-4-methoxycyclohexanol) if reaction times are prolonged.

Route B: Regioselective

-Alkylation (Synthetic Laboratory Route)
For applications requiring isotopic labeling or specific stereocontrol, alkylation of the parent

ketone is preferred.

Deprotonation: Kinetic enolization of 4-methoxycyclohexanone using Lithium

Diisopropylamide (LDA) at -78 °C in THF.

Alkylation: Addition of Ethyl Iodide (EtI).

Quench: Acidic workup.

Note on Regiochemistry: The methoxy group at C4 is remote enough that it exerts minimal

electronic directing effect on the enolization of C2 vs. C6. However, the thermodynamic product

(more substituted enolate) leads to the desired 2-ethyl substitution upon equilibration.

Visualization of Synthesis Pathways
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2-Ethyl-4-methoxyphenol H₂ / Rh/Al₂O₃
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4-Methoxycyclohexanone 1. LDA, THF, -78°C
2. Et-I

Alkylation

Click to download full resolution via product page

Caption: Figure 1. Dual synthetic pathways for CAS 13482-27-4 via Hydrogenation (Top) and

Alkylation (Bottom).

Analytical Characterization & Structural Analysis[10]
Validating the identity of CAS 13482-27-4 requires distinguishing it from its isomers (e.g., 2-

methoxy-4-ethylcyclohexanone).

Mass Spectrometry (MS) - The McLafferty Signature
A defining feature of 2-ethyl-substituted cyclohexanones in Electron Impact (EI) MS is the

McLafferty Rearrangement.

Molecular Ion (M+): m/z 156

Base Peak / Diagnostic Fragment: The ethyl side chain at the

-position allows for a specific fragmentation involving the loss of ethylene (C₂H₄, 28 Da).

Mechanism: The carbonyl oxygen abstracts a

-hydrogen from the ethyl group (terminal methyl), leading to cleavage of the

-

bond (relative to the ethyl chain).

Result: A diagnostic peak at m/z 128 (M - 28) is often observed, distinguishing it from

isomers where the ethyl group is not available for this specific rearrangement geometry.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b077899/docs?utm_src=pdf-body-img#technical-whitepaper-2-ethyl-4-methoxycyclohexanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077899?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR)[2]
¹H NMR (CDCl₃, 400 MHz):

0.90 (t, 3H, -CH₂CH₃): Triplet characteristic of the terminal methyl.

3.35 (s, 3H, -OCH₃): Sharp singlet for the methoxy group.

2.2–2.4 (m, 2H,

-carbonyl protons): Complex multiplet due to ring conformation.

3.4–3.6 (m, 1H, H-4): Methine proton attached to the methoxy group; chemical shift
indicates ether linkage.

Stereochemical Considerations
The molecule possesses two chiral centers (C2 and C4).

Isomers: Two diastereomers exist: cis-2-ethyl-4-methoxycyclohexanone and trans-2-ethyl-
4-methoxycyclohexanone.

Thermodynamics: The trans isomer (diequatorial-like conformation) is typically

thermodynamically favored to minimize 1,3-diaxial interactions, though the specific

preference depends on solvent polarity.

Applications in R&D
1. Pharmaceutical Scaffold Design
In drug discovery, the 2-ethyl-4-methoxy motif is utilized to modulate the Lipophilic Ligand

Efficiency (LLE).

The Ethyl group adds steric bulk, filling hydrophobic pockets in target enzymes (e.g., kinases

or GPCRs).

The Methoxy group acts as a hydrogen bond acceptor, improving solubility and metabolic

stability compared to an all-carbon ring.

2. Fragrance Chemistry
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Cyclohexanone derivatives are "workhorse" molecules in perfumery.

Olfactive Profile: Analogs in this class (e.g., 4-tert-butylcyclohexanone) are known for woody,

orris-like, and herbal notes.

Role: CAS 13482-27-4 serves as a mid-note modifier, where the ethyl group suppresses the

sharp volatility of simple cyclohexanone, providing a softer, more substantive scent profile.

Safety & Handling Protocols
While specific GHS data for CAS 13482-27-4 is often extrapolated from 4-

methoxycyclohexanone, the following precautionary measures are mandatory for research

handling.

Hazard Classification (Extrapolated):

H227: Combustible liquid.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

Handling Protocol:

Engineering Controls: Handle exclusively in a certified chemical fume hood.

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

Storage: Store under inert atmosphere (Nitrogen or Argon) at 2–8 °C. Ethers can form

peroxides upon prolonged exposure to air; however, the methoxy group is relatively stable.

Spill Response: Absorb with vermiculite or sand. Do not use combustible materials

(sawdust).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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